molecular formula C19H16N4O3S B294636 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE

Cat. No.: B294636
M. Wt: 380.4 g/mol
InChI Key: PIRZIHGWQBDYNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce different alcohols or amines.

Scientific Research Applications

3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The pathways involved might include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-2-YL)-6-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is the combination of these two moieties in a single molecule, which may result in unique biological activities and chemical properties not observed in the individual components.

Properties

Molecular Formula

C19H16N4O3S

Molecular Weight

380.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H16N4O3S/c1-2-24-13-9-7-12(8-10-13)18-22-23-17(20-21-19(23)27-18)16-11-25-14-5-3-4-6-15(14)26-16/h3-10,16H,2,11H2,1H3

InChI Key

PIRZIHGWQBDYNK-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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